t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
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Overview
Description
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butyl ester group, an amino group, a hydroxyl group, and a phenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the esterification of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes. The flow microreactor system allows for better control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, alcohols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-ethylpropanoate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s hydrophobicity and allows for π-π interactions, which can be crucial in certain biochemical contexts .
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZKKASRJHWGD-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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